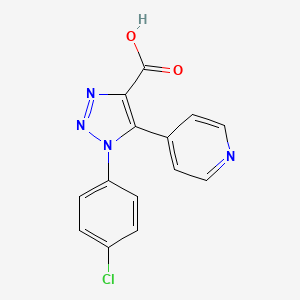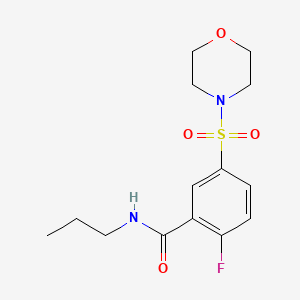
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide, also known as FS-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. FS-2 is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, the Janus kinase (JAK). This interaction is a critical step in the activation of STAT3, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Wirkmechanismus
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide inhibits the protein-protein interaction between STAT3 and JAK, which is a critical step in the activation of STAT3. By inhibiting this interaction, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide prevents the activation of STAT3 and its downstream signaling pathways. This leads to a decrease in cell proliferation, survival, and differentiation, which is beneficial in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide inhibits the activity of STAT3, which leads to a decrease in cell proliferation, survival, and differentiation. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammatory diseases, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer therapy and inflammatory diseases, which makes it a well-established tool for research. However, there are also some limitations to using 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. In addition, the optimal concentration of 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide. One area of research is to develop more potent and selective inhibitors of STAT3 that do not have off-target effects. Another area of research is to investigate the potential applications of 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide in other diseases, such as infectious diseases and neurodegenerative diseases. Finally, research could be conducted to investigate the use of 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide in combination with other drugs for the treatment of cancer and inflammatory diseases.
Synthesemethoden
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to yield 2-fluoro-5-chlorobenzoic acid. The second step involves the reaction of 2-fluoro-5-chlorobenzoic acid with propylamine to yield 2-fluoro-5-(propylamino)benzoic acid. The third step involves the reaction of 2-fluoro-5-(propylamino)benzoic acid with morpholine and sulfur trioxide to yield 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide (2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide).
Wissenschaftliche Forschungsanwendungen
2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. STAT3 is known to be activated in many types of cancer, and inhibition of its activity has been shown to inhibit tumor growth and metastasis. 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has been shown to inhibit the activity of STAT3 in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition to cancer therapy, 2-fluoro-5-(4-morpholinylsulfonyl)-N-propylbenzamide has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-2-5-16-14(18)12-10-11(3-4-13(12)15)22(19,20)17-6-8-21-9-7-17/h3-4,10H,2,5-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDIIYGABKAVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

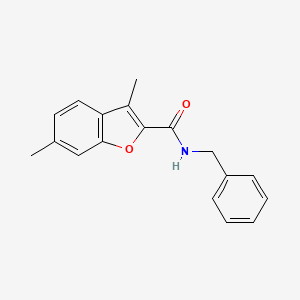
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)
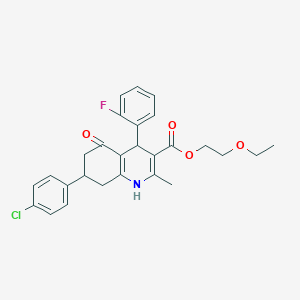
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
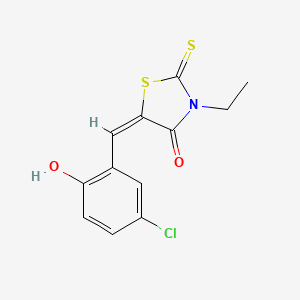
![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)

